The Pivotal Role of N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide
The Pivotal Role of N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This long-chain N-acyl homoserine lactone (AHL) plays a crucial role in regulating gene expression in a cell-density-dependent manner, influencing a variety of physiological processes, including symbiosis, virulence, and biofilm formation. This technical guide provides an in-depth exploration of the synthesis, perception, and function of 3-OH-C14-HSL, with a particular focus on its well-characterized role in Rhizobium leguminosarum and its putative involvement in Pseudomonas fluorescens.
Chemical and Physical Properties
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a fatty acid derivative of a homoserine lactone. Its structure consists of a five-membered lactone ring attached to an N-acylated 14-carbon chain with a hydroxyl group at the third carbon position.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₃NO₄ | [1][2] |
| Molecular Weight | 327.46 g/mol | [3][4] |
| IUPAC Name | 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide | [1] |
| CAS Number | 172670-99-4 | [3][4] |
| Synonyms | 3-hydroxy-C14-HSL, N-(β-Hydroxytetradecanoyl)-DL-homoserine lactone | |
| Purity (Commercially available) | ≥96% (HPLC) | [3][4] |
| Storage Temperature | -20°C | [3][4] |
The cinRI Quorum Sensing System in Rhizobium leguminosarum
In the nitrogen-fixing bacterium Rhizobium leguminosarum, the synthesis and response to a specific variant, N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3-OH-C14:1-HSL), are governed by the cinRI locus.[5] This system is considered to be at the apex of a complex quorum-sensing hierarchy.
Synthesis of 3-OH-C14:1-HSL
The biosynthesis of 3-OH-C14:1-HSL is catalyzed by the LuxI-type synthase, CinI.[6] The expression of the cinI gene is, in turn, regulated by the LuxR-type transcriptional regulator, CinR, in a cell-density-dependent manner. This creates a positive feedback loop where the presence of 3-OH-C14:1-HSL enhances its own production.[6]
Signaling Pathway
As the bacterial population density increases, the extracellular concentration of 3-OH-C14:1-HSL rises. This molecule can diffuse across the bacterial cell membrane.[6] Inside the cell, 3-OH-C14:1-HSL binds to the CinR protein. While the precise binding affinity has not been quantitatively determined, this binding event is believed to induce a conformational change in CinR, activating it as a transcriptional regulator. The CinR-AHL complex then binds to specific DNA sequences, known as cin boxes, in the promoter regions of target genes, modulating their expression.
Regulatory Cascade
The CinR/3-OH-C14:1-HSL system acts as a master regulator, influencing other quorum-sensing systems within R. leguminosarum. For instance, a mutation in cinI or cinR not only abolishes the production of 3-OH-C14:1-HSL but also leads to a significant reduction in the synthesis of other AHLs, including N-hexanoyl- and N-octanoyl-L-homoserine lactones.[6] This is due to the reduced expression of other AHL synthase genes, such as rhiI, which is part of the rhi operon.[6] The expression of rhiI is positively regulated by RhiR, and the expression of rhiR appears to be influenced by the CinRI system.[6]
Furthermore, 3-OH-C14:1-HSL has been shown to stimulate the transfer of the symbiotic plasmid pRL1JI, indicating its role in horizontal gene transfer.[6]
Putative Role in Pseudomonas fluorescens
In some strains of Pseudomonas fluorescens, a related molecule, N-(3-hydroxy-7-cis-tetradecenoyl)-homoserine lactone, has been identified. Its synthesis is associated with a putative novel N-acylhomoserine lactone synthase, HdtS.[3] While the complete signaling pathway and the full range of regulated genes in P. fluorescens are not as well-defined as the cinRI system in Rhizobium, the presence of this long-chain AHL suggests its involvement in regulating important phenotypes such as secondary metabolite production and biofilm formation.
Experimental Protocols
Extraction and Purification of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone
This protocol outlines the liquid-liquid extraction of 3-OH-C14-HSL from bacterial culture supernatant, followed by purification using solid-phase extraction (SPE).
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Nitrogen gas stream
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the late exponential or early stationary phase.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant and filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Liquid-Liquid Extraction: a. Transfer the cell-free supernatant to a separatory funnel. b. Add an equal volume of acidified ethyl acetate and shake vigorously for 2 minutes. c. Allow the phases to separate and collect the upper organic phase. d. Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
Drying and Concentration: a. Pool the organic phases and dry over anhydrous magnesium sulfate. b. Filter to remove the magnesium sulfate. c. Concentrate the extract to near dryness using a rotary evaporator at 30°C. d. Evaporate the remaining solvent under a gentle stream of nitrogen gas.
-
Solid-Phase Extraction (SPE) Purification: a. Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water. b. Resuspend the dried extract in a small volume of water and load it onto the conditioned SPE cartridge. c. Wash the cartridge with a polar solvent (e.g., water) to remove hydrophilic impurities. d. Elute the AHLs with a less polar solvent (e.g., methanol or acetonitrile). e. Dry the eluted fraction under a nitrogen stream.
-
Storage: Resuspend the purified extract in a known volume of acetonitrile or ethyl acetate and store at -20°C.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general framework for the quantification of 3-OH-C14-HSL using HPLC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Purified AHL extract
-
Synthetic 3-OH-C14-HSL standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reversed-phase HPLC column
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the synthetic 3-OH-C14-HSL standard in acetonitrile to create a standard curve (e.g., ranging from nM to µM concentrations).
-
HPLC Separation: a. Equilibrate the C18 column with the initial mobile phase conditions. b. Inject a known volume of the purified extract or standard. c. Separate the components using a gradient of acetonitrile and water, both typically containing 0.1% formic acid. A common gradient might be a linear increase from 10% to 90% acetonitrile over 20-30 minutes.
-
Mass Spectrometry Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific transition of 3-OH-C14-HSL. The precursor ion will be [M+H]⁺ (m/z 328.2), and a characteristic product ion (e.g., the homoserine lactone moiety at m/z 102.1) should be monitored.
-
Quantification: a. Integrate the peak areas for the MRM transition in both the standards and the samples. b. Construct a standard curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of 3-OH-C14-HSL in the samples by interpolating their peak areas on the standard curve.
β-Galactosidase Reporter Assay for Quorum Sensing Activity
This protocol describes a method to assess the transcriptional activation of a promoter responsive to 3-OH-C14-HSL using a lacZ reporter gene.
Materials:
-
Reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or a custom-built strain with a CinR-responsive promoter fused to lacZ)
-
Growth medium for the reporter strain
-
AHL extract or synthetic 3-OH-C14-HSL
-
Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃ solution
-
Chloroform
-
0.1% SDS
Procedure:
-
Culture Preparation: Grow the reporter strain overnight in the appropriate medium.
-
Induction: Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh medium. Add different concentrations of the AHL extract or synthetic 3-OH-C14-HSL to the cultures. Include a negative control with no added AHL.
-
Growth: Incubate the cultures with shaking at the optimal temperature for the reporter strain until they reach mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Cell Permeabilization: a. Transfer 1 mL of each culture to a microcentrifuge tube. b. Record the OD₆₀₀ of each culture. c. Add 100 µL of chloroform and 50 µL of 0.1% SDS to each tube. d. Vortex vigorously for 10 seconds to permeabilize the cells.
-
Enzyme Assay: a. Pre-warm the permeabilized cells and the ONPG solution to 28°C. b. Start the reaction by adding 200 µL of ONPG solution to each tube and start a timer. c. Incubate at 28°C until a yellow color develops. d. Stop the reaction by adding 500 µL of 1 M Na₂CO₃. e. Record the reaction time.
-
Measurement: a. Centrifuge the tubes to pellet cell debris. b. Measure the absorbance of the supernatant at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering).
-
Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time (min) × Volume (mL) × OD₆₀₀)
Conclusion and Future Directions
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a central signaling molecule in the quorum-sensing networks of several Gram-negative bacteria. In Rhizobium leguminosarum, the CinRI system, utilizing 3-OH-C14:1-HSL, functions as a master regulator, orchestrating a complex gene expression cascade that influences other quorum-sensing circuits and horizontal gene transfer. While the synthase and primary regulator have been identified, further research is needed to precisely quantify the binding affinity of 3-OH-C14-HSL to CinR and to fully elucidate the downstream signaling pathways and the complete regulon of this important molecule. In other bacteria, such as Pseudomonas fluorescens, the role of long-chain hydroxylated AHLs is less understood, presenting an exciting avenue for future investigation. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the synthesis, perception, and function of 3-OH-C14-HSL, which will undoubtedly contribute to a deeper understanding of bacterial communication and may inform the development of novel anti-virulence and biofilm-disrupting strategies.
References
- 1. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 2. Beta-galactosidase Reporter Gene Assay (Liquid Form) | Dohlman Lab [med.unc.edu]
- 3. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The regulatory locus cinRI in Rhizobium leguminosarum controls a network of quorum-sensing loci - PubMed [pubmed.ncbi.nlm.nih.gov]
